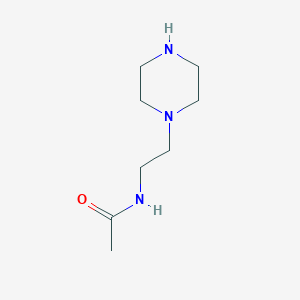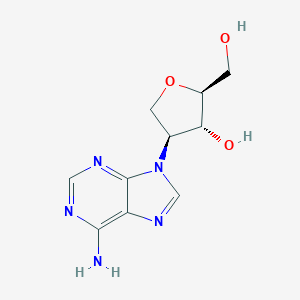
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL, also known as acyclovir, is an antiviral drug that is commonly used to treat herpes simplex virus infections, varicella-zoster virus infections, and Epstein-Barr virus infections.
Mechanism Of Action
Acyclovir works by inhibiting viral DNA synthesis. It is selectively phosphorylated by viral thymidine kinase and is subsequently incorporated into the viral DNA, leading to chain termination and inhibition of viral DNA synthesis.
Biochemical And Physiological Effects
Acyclovir has been shown to have minimal toxicity and is generally well-tolerated. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. Acyclovir is primarily excreted unchanged in the urine and has a half-life of approximately 2-3 hours.
Advantages And Limitations For Lab Experiments
Acyclovir has several advantages for use in lab experiments, including its high specificity for viral thymidine kinase, its low toxicity, and its ease of synthesis. However, it also has limitations, such as its limited spectrum of activity and the potential for the development of drug-resistant viral strains.
Future Directions
Future research on (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL could focus on the development of new and more effective antiviral drugs based on the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL structure. Additionally, further studies could investigate the use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in combination with other antiviral drugs to enhance its efficacy and reduce the development of drug-resistant viral strains. Finally, research could explore the potential use of (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL in the treatment of other viral infections, such as HIV.
Synthesis Methods
Acyclovir is synthesized through a multi-step process that involves the conversion of guanine to the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL precursor, 6-chloropurine. The 6-chloropurine is then reacted with acetaldehyde to form the (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL intermediate, which is subsequently reacted with hydroxymethyl oxirane to form (2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL.
Scientific Research Applications
Acyclovir has been extensively studied for its antiviral properties and has been used in numerous scientific research applications. It has been shown to be effective against herpes simplex virus, varicella-zoster virus, Epstein-Barr virus, and cytomegalovirus. Acyclovir has also been studied for its potential use in the treatment of other viral infections, such as HIV.
properties
CAS RN |
174955-57-8 |
|---|---|
Product Name |
(2S,3R,4S)-4-(6-Aminopurin-9-YL)-2-(hydroxymethyl)oxolan-3-OL |
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2S,3R,4S)-4-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-7-10(13-3-12-9)15(4-14-7)5-2-18-6(1-16)8(5)17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,8+/m0/s1 |
InChI Key |
XLAFLMYNXDUGLH-VMHSAVOQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(C(C(O1)CO)O)N2C=NC3=C(N=CN=C32)N |
synonyms |
2-(6-AMINO-9H-PURIN-9-YL)-1,4-ANHYDRO-2-DEOXY-L-ARABINITOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



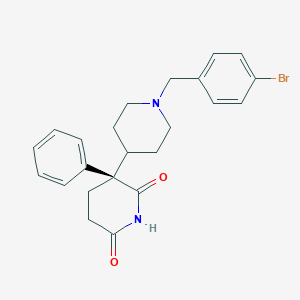
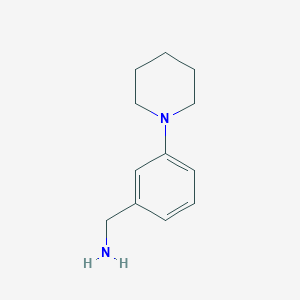
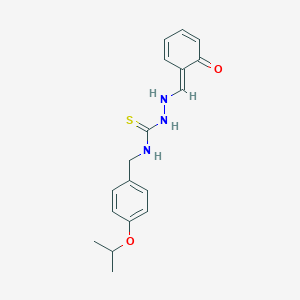
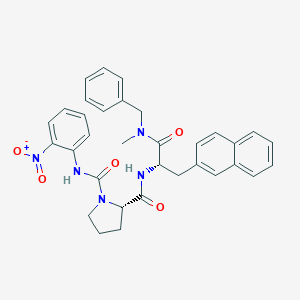
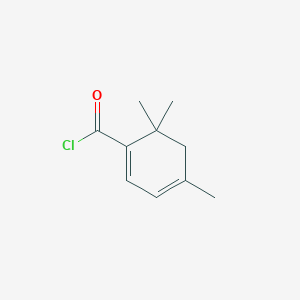
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
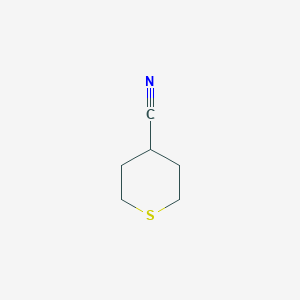
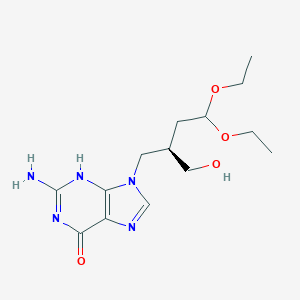
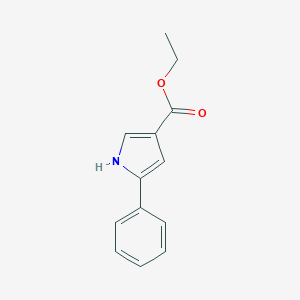
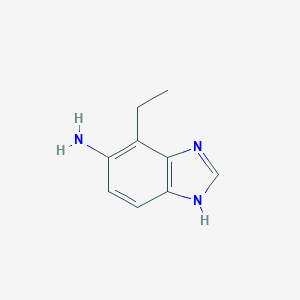
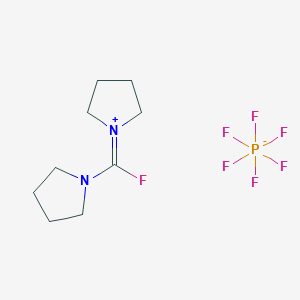
![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)
